molecular formula C29H36N6O2 B11418315 N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B11418315
M. Wt: 500.6 g/mol
InChI Key: FVOXBQKROOVPQL-UHFFFAOYSA-N
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Description

“N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the piperidine and propyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings and the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazoloquinazoline derivatives have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be studied for its interactions with biological macromolecules.

Medicine

In medicine, compounds like this are investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, and infections. Their ability to modulate specific biological pathways makes them promising candidates for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them versatile tools in various industrial applications.

Mechanism of Action

The mechanism of action of “N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” likely involves interaction with specific molecular targets such as enzymes or receptors. The triazoloquinazoline core may bind to active sites, inhibiting or modulating the activity of these targets. The piperidine and phenylethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazoline Derivatives: Compounds with similar core structures but different substituents.

    Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.

    Phenylethyl Derivatives: Compounds with the phenylethyl group but different core structures.

Uniqueness

The uniqueness of “N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide” lies in its specific combination of functional groups and core structure. This unique arrangement may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H36N6O2

Molecular Weight

500.6 g/mol

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H36N6O2/c1-22-14-19-33(20-15-22)18-7-17-30-27(36)13-12-26-31-32-29-34(21-16-23-8-3-2-4-9-23)28(37)24-10-5-6-11-25(24)35(26)29/h2-6,8-11,22H,7,12-21H2,1H3,(H,30,36)

InChI Key

FVOXBQKROOVPQL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

Origin of Product

United States

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